REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].CC[C:18](N)=[S:19].[CH2:21]([N:23](CC)CC)[CH3:22].[O:28]1CCCC1>C(Cl)Cl>[NH2:1][C:2]1[C:3]([C:4](=[O:5])[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[CH:12][CH:13]=[CH:14][C:15]=1[CH:22]([S:19][CH3:18])[C:21]([NH2:23])=[O:28]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
CCC(=S)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at or below -55° C. during these additions
|
Type
|
CUSTOM
|
Details
|
at -60° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
The solution was washed two times with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with diethylether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)C(C(=O)N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |